

PHPS1 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PHPS1

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An In-depth Technical Guide to **PHPS1**: A Selective SHP2 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of **PHPS1**, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.

Chemical Structure and Properties

PHPS1, also known as Phenylhydrazonopyrazolone sulfonate 1, is a small molecule inhibitor of Shp2.^[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of **PHPS1**

Identifier	Value
IUPAC Name	4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid[1]
CAS Number	314291-83-3[1][2]
Molecular Formula	C ₂₁ H ₁₅ N ₅ O ₆ S[1]
Canonical SMILES	<chem>O=C1N(C2=CC=CC=C2)N=C(C3=CC=C(---INVALID-LINK--=O)C=C3)/C1=N\NC4=CC=C(S(O)(=O)=O)C=C4</chem> [1]
InChI	InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,22H,(H,30,31,32)/b23-20+[1]

Table 2: Physicochemical Properties of **PHPS1**

Property	Value
Molecular Weight	465.44 g/mol [2]
Appearance	Solid, Reddish crystalline solid[3][4]
Solubility	10 mM in DMSO, 5 mg/mL in DMSO, 5 mg/mL in DMF, 0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1) [1]
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months

Biological Activity and Mechanism of Action

PHPS1 is a potent, cell-permeable, and specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role

in signal transduction downstream of various receptor tyrosine kinases (RTKs), regulating cell proliferation, differentiation, and survival. As an oncogene, Shp2 is primarily involved in activating the Ras/ERK signaling pathway.[2]

PHPS1 acts as a phosphotyrosine mimetic and a reversible, active-site targeting, substrate-competitive inhibitor of Shp2.[4] It has been shown to inhibit Shp2-dependent cellular signaling and the formation of tumor cell colonies.[4]

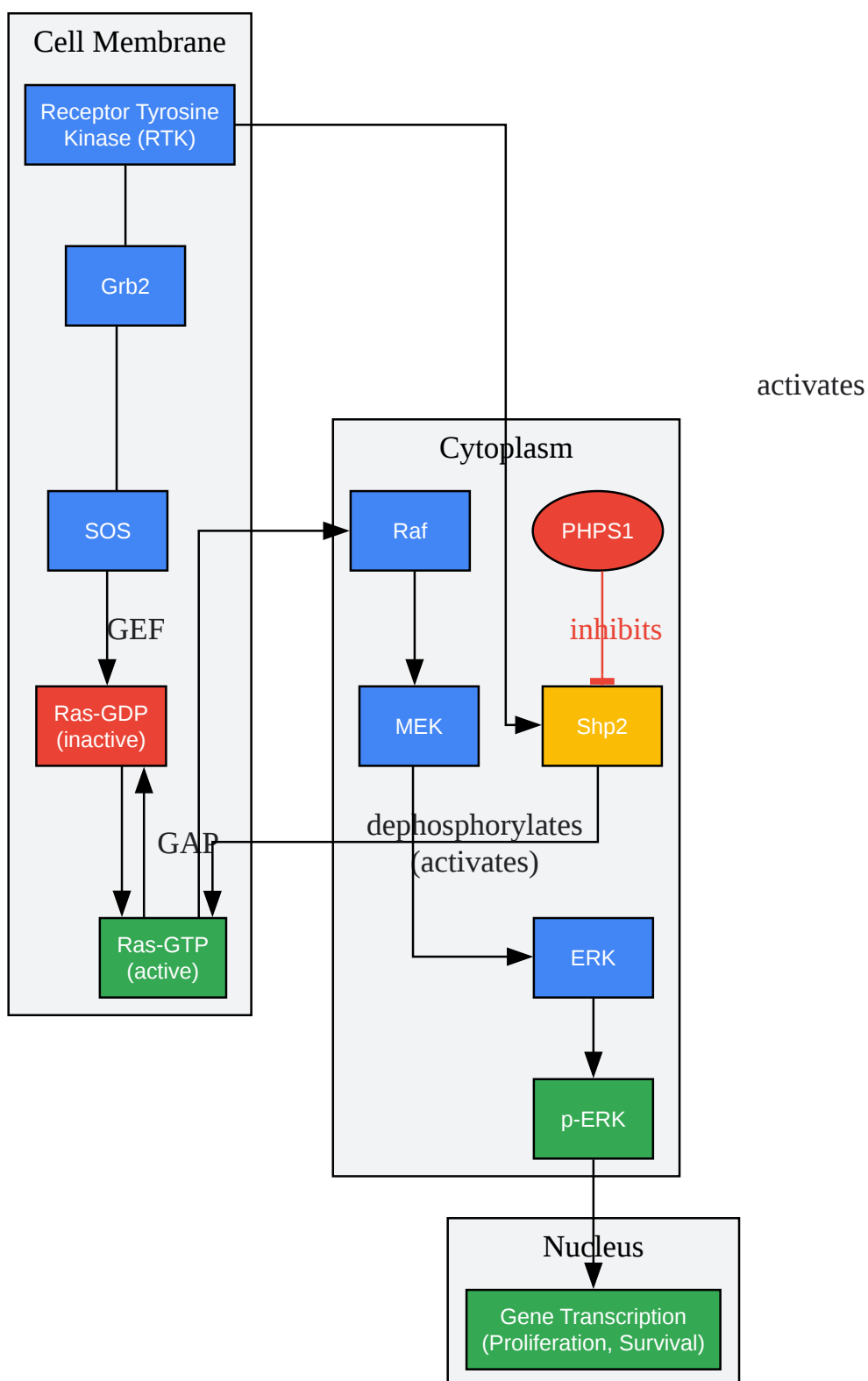
Table 3: Inhibitory Activity of **PHPS1** against various Phosphatases

Phosphatase	IC ₅₀ (μM)	K _i (μM)	Selectivity vs. Shp2
Shp2	2.1[1][4]	0.73[1][3][5]	-
PTP1B	19[1][4]	5.8[5]	~9-fold
Shp1	30[1][4]	10.7[5]	~14-fold
ECPTP	5.4[1][4]	-	~2.6-fold
MptpA	39[1][4]	-	~18.6-fold

PHPS1 exhibits little to no activity against other phosphatases such as PTPH1, STEP, PTPN7, PTPRK, GLEPP1, or LAR2 at concentrations up to 50 μM.[4]

Signaling Pathways

PHPS1 specifically inhibits Shp2-dependent signaling pathways. A primary target of this inhibition is the Ras-ERK (MAPK) pathway. By inhibiting Shp2, **PHPS1** prevents the dephosphorylation of downstream targets, which in turn suppresses the sustained activation of Erk1/2.[6] However, it does not affect the PI3K/Akt or Stat3 signaling pathways.[2]



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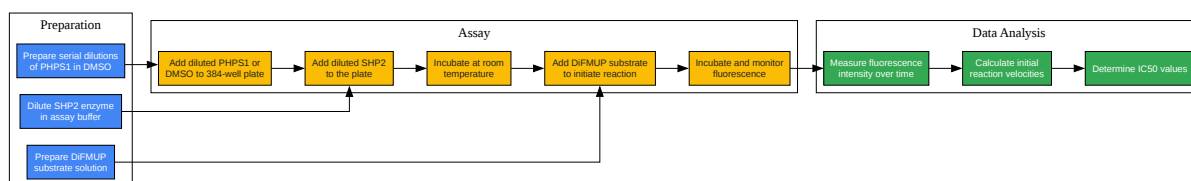
PHPS1 inhibits the Shp2-mediated activation of the Ras-ERK pathway.

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro inhibitory activity of **PHPS1** against the SHP2 enzyme.

Workflow:



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Workflow for the SHP2 biochemical inhibition assay.

Methodology:

- Prepare serial dilutions of **PHPS1** in DMSO. Further dilute these in the assay buffer.
- Add the diluted **PHPS1** or DMSO (as a vehicle control) to the wells of a 384-well plate.
- Add the purified full-length human SHP2 enzyme to the wells.
- Incubate the plate at room temperature.
- Initiate the reaction by adding a fluorescent substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
- Monitor the increase in fluorescence over time as the substrate is dephosphorylated.

- Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
- Determine the IC₅₀ value by plotting the inhibitor concentration against the percentage of enzyme inhibition.

HGF/SF-Induced Cell Scattering Assay

This assay assesses the ability of **PHPS1** to inhibit the scattering of epithelial cells induced by Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

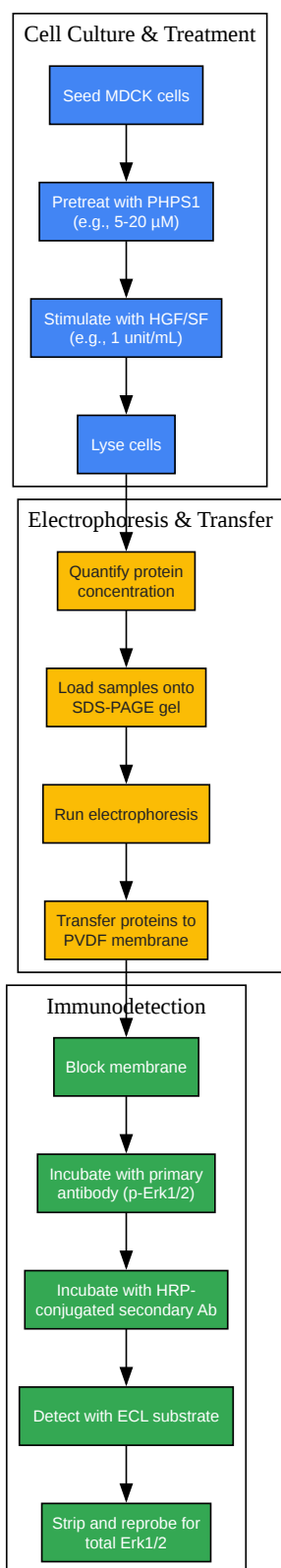
Methodology:

- Plate Madin-Darby Canine Kidney (MDCK) epithelial cells in a culture dish and allow them to form colonies.
- Treat the cells with a specific concentration of **PHPS1** (e.g., 5 µM) or DMSO as a control.
- Stimulate the cells with HGF/SF (e.g., 1 unit/mL).
- Incubate the cells for a period of time (e.g., 20 hours) to allow for cell scattering.
- Observe and image the cell colonies using light microscopy.
- Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the initial colony size.

Western Blot for Erk1/2 Phosphorylation

This protocol is used to determine the effect of **PHPS1** on the phosphorylation of Erk1/2 in response to HGF/SF stimulation.

Workflow:



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Experimental workflow for Western blot analysis of Erk1/2 phosphorylation.

Methodology:

- MDCK cells are pretreated with varying concentrations of **PHPS1**.
- The cells are then stimulated with HGF/SF.
- Total cell lysates are prepared and subjected to SDS-PAGE.
- Proteins are transferred to a PVDF membrane.
- The membrane is immunoblotted with antibodies specific for phospho-Erk1/2 (P-Erk1/2) and total Erk1/2.
- The signal is detected using a chemiluminescent substrate.

Applications in Research and Drug Development

PHPS1 serves as a valuable research tool for dissecting the role of Shp2 in various signaling pathways. Its specificity for Shp2 over other related phosphatases makes it a precise instrument for studying Shp2-dependent cellular processes.[6] Furthermore, the ability of **PHPS1** to inhibit the growth of human tumor cell lines suggests that it, or its derivatives, could be further developed as therapeutic agents for cancers that are dependent on Shp2 signaling. [6]

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- To cite this document: BenchChem. [PHPS1 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542049#phps1-chemical-structure-and-properties]

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